N-Boc-3-methylmorpholine-3-carboxylic Acid

Descripción general

Descripción

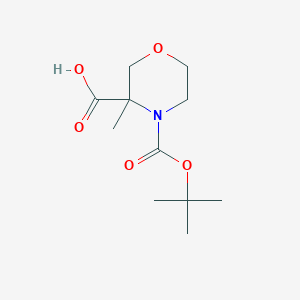

N-Boc-3-methylmorpholine-3-carboxylic Acid, also known as 3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid, is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol. This compound is a useful research chemical and is often used as a building block in various chemical syntheses.

Métodos De Preparación

The synthesis of N-Boc-3-methylmorpholine-3-carboxylic Acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. One common method starts with the reaction of 3-methylmorpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Boc Deprotection and Functionalization

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the free amine for subsequent reactions .

Mechanism :

-

Acidic cleavage of the Boc group generates a secondary amine, which can participate in nucleophilic acyl substitution (e.g., amide coupling) .

-

The carboxylic acid group is activated using agents like T3P (propylphosphonic anhydride) or EDC/HOBt for peptide synthesis .

Esterification and Derivatization

The carboxylic acid undergoes esterification to enhance solubility or enable further transformations .

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Methanol/H⁺ | Reflux, 12 hr | Methyl ester | Drug delivery systems |

| DCC/DMAP | CH₂Cl₂, 0°C → rt, 4 hr | Activated ester for coupling | Bioconjugation |

Case Study :

-

Methyl ester derivatives of similar Boc-protected morpholines exhibit improved pharmacokinetic profiles in prodrug development .

Decarboxylation Reactions

Controlled decarboxylation removes the carboxylic acid group under radical or thermal conditions .

| Method | Conditions | Product | Yield |

|---|---|---|---|

| Radical decarboxylation | Na₂S₂O₈, 2,4,6-collidine, DMSO, 80°C | 3-methylmorpholine | 50–71% |

| Thermal decomposition | 180°C, inert atmosphere | Aliphatic hydrocarbon | N/A |

Mechanistic Insight :

-

Persulfate radicals (S₂O₈⁻- ) abstract electrons from the carboxylate, triggering CO₂ release and generating alkyl radicals .

Cyclization and Heterocycle Formation

The morpholine ring participates in cycloadditions to generate fused heterocycles .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Pyrazole synthesis | β-enamino diketone + hydrazine, EtOH, Δ | Methyl pyrazole-4-carboxylate | 58–71% |

Example :

-

Reaction with hydrazine derivatives yields pyrazole-based peptidomimetics for protease inhibition studies .

Anhydride Formation and Coupling

Mixed anhydrides facilitate efficient coupling in peptide synthesis .

| Reagent | Conditions | Application | Yield |

|---|---|---|---|

| iBuOCOCl/Et₃N | CH₂Cl₂, −15°C, 2 hr | Peptide bond formation | 85% |

Stability Note :

-

Anhydrides decompose via cyclization to 2-alkoxy-5(4H)-oxazolones under basic conditions, limiting their shelf life .

Comparative Reactivity of Derivatives

Substituents on the morpholine ring influence reaction outcomes:

| Derivative | Reaction Rate (Relative) | Selectivity |

|---|---|---|

| N-Boc-3-methylmorpholine-3-carboxylic acid | 1.0 (reference) | High |

| N-Boc-3-ethyl analog | 0.8 | Moderate |

| N-Boc-3-phenyl analog | 0.5 | Low |

Key Finding :

-

Steric bulk from the methyl group enhances regioselectivity in coupling reactions compared to ethyl or phenyl analogs.

Aplicaciones Científicas De Investigación

N-Boc-3-methylmorpholine-3-carboxylic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine: It is employed in the development of new drugs, particularly in the synthesis of peptide-based therapeutics.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of N-Boc-3-methylmorpholine-3-carboxylic Acid primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. This protection is crucial in multi-step syntheses where selective reactions are required . The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparación Con Compuestos Similares

N-Boc-3-methylmorpholine-3-carboxylic Acid can be compared with other Boc-protected amines, such as N-Boc-2-methylmorpholine-2-carboxylic Acid and N-Boc-4-methylmorpholine-4-carboxylic Acid. These compounds share similar protective properties but differ in their structural configurations and reactivity. The unique positioning of the methyl group in this compound provides distinct steric and electronic effects, making it suitable for specific synthetic applications.

Actividad Biológica

N-Boc-3-methylmorpholine-3-carboxylic acid (N-Boc-MMCA) is a chiral compound that has garnered attention in the field of medicinal chemistry due to its role as a versatile building block in the synthesis of biologically active molecules. This article delves into the biological activities associated with N-Boc-MMCA, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

N-Boc-MMCA is characterized by its molecular formula and a molecular weight of approximately 245.27 g/mol. The compound features a morpholine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group at the 3-position of the morpholine ring. These structural attributes make it particularly useful in organic synthesis and pharmaceutical development.

The mechanism of action for N-Boc-MMCA primarily involves its role as a precursor in the synthesis of various biologically active compounds. The Boc group protects the nitrogen atom, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with molecular targets such as enzymes and receptors, modulating their activity.

Biological Activities

- Enzyme Inhibition : N-Boc-MMCA has been utilized in the development of enzyme inhibitors. Its structural properties allow it to be incorporated into molecules that inhibit specific enzymes involved in disease processes.

- Antimicrobial Activity : Compounds derived from N-Boc-MMCA have shown promising activity against various bacterial and fungal strains. This includes applications in drug discovery for antimicrobial agents that can combat resistant strains.

- Anticancer Properties : Research indicates that N-Boc-MMCA can serve as a building block for peptidomimetics targeting cancer therapies. These peptidomimetics exhibit improved stability and resistance to enzymatic degradation compared to natural peptides, enhancing their therapeutic potential.

Study 1: Synthesis of Peptidomimetics

A study demonstrated the synthesis of peptidomimetics using N-Boc-MMCA, which exhibited significant activity against multiple drug-resistant bacterial strains. The peptidomimetics were designed to mimic natural peptides while offering enhanced pharmacological properties.

Study 2: Enzyme Inhibitor Development

Another investigation focused on the use of N-Boc-MMCA in developing selective inhibitors for Class I PI3-kinase enzymes, which are implicated in various cancers. The results indicated that modifications to the morpholine structure could significantly influence binding affinity and selectivity towards these enzymes .

Research Findings

Propiedades

IUPAC Name |

3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-6-16-7-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKAFGALKWOGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624563 | |

| Record name | 4-(tert-Butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052680-53-1 | |

| Record name | 4-(tert-Butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.